N-BENZYL-3-[(4-ETHYLPHENYL)(METHYL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXAMIDE
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Overview
Description
N-BENZYL-3-[(4-ETHYLPHENYL)(METHYL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thiophene ring, a benzyl group, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-3-[(4-ETHYLPHENYL)(METHYL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Benzyl Group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the thiophene derivative.
Attachment of the Sulfamoyl Group: This can be done through a sulfonation reaction using a sulfonyl chloride derivative.
Final Coupling: The final product is obtained by coupling the intermediate compounds under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-3-[(4-ETHYLPHENYL)(METHYL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halides (e.g., benzyl chloride) and bases (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield alcohols or amines.
Scientific Research Applications
N-BENZYL-3-[(4-ETHYLPHENYL)(METHYL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of N-BENZYL-3-[(4-ETHYLPHENYL)(METHYL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
N-BENZYL-3-[(4-ETHYLPHENYL)AMINO]-N-METHYLPROPANAMIDE: Contains similar functional groups but differs in the core structure.
N-BENZYL-3-({(4-ETHYLPHENYL)METHYLAMINO}METHYL)-N-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBOXAMIDE: Another structurally related compound with different biological properties.
Uniqueness
N-BENZYL-3-[(4-ETHYLPHENYL)(METHYL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-benzyl-3-[(4-ethylphenyl)-methylsulfamoyl]-4-phenylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3S2/c1-3-20-14-16-23(17-15-20)29(2)34(31,32)26-24(22-12-8-5-9-13-22)19-33-25(26)27(30)28-18-21-10-6-4-7-11-21/h4-17,19H,3,18H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZVXHDBDMBJMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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